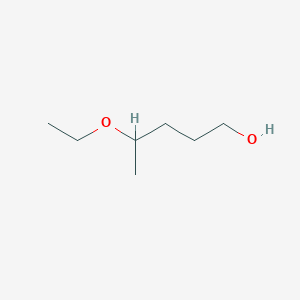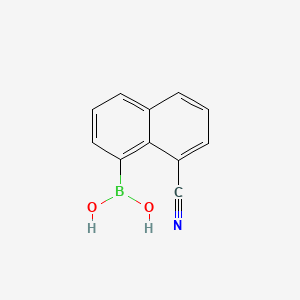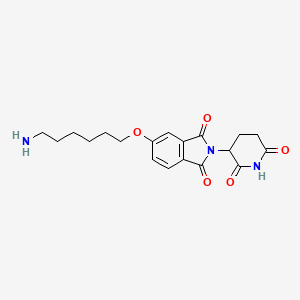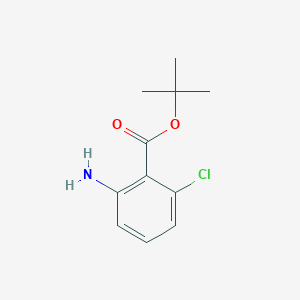
3-(Ethylthio)-N-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylthio)-N-methylpropan-1-amine is an organic compound characterized by the presence of an ethylthio group attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-N-methylpropan-1-amine typically involves the alkylation of N-methylpropan-1-amine with an ethylthio group. One common method is the reaction of N-methylpropan-1-amine with ethylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(Ethylthio)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding N-methylpropan-1-amine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-methylpropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Ethylthio)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(Ethylthio)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in binding interactions with enzymes or receptors, influencing their activity. The compound may also affect cellular pathways by modulating the function of key proteins involved in signal transduction.
類似化合物との比較
Similar Compounds
3-(Methylthio)-N-methylpropan-1-amine: Similar structure but with a methylthio group instead of an ethylthio group.
3-(Ethylthio)-N-ethylpropan-1-amine: Similar structure but with an ethyl group on the amine nitrogen.
3-(Ethylthio)-N-methylbutan-1-amine: Similar structure but with an additional carbon in the backbone.
Uniqueness
3-(Ethylthio)-N-methylpropan-1-amine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C6H15NS |
|---|---|
分子量 |
133.26 g/mol |
IUPAC名 |
3-ethylsulfanyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NS/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3 |
InChIキー |
ULTXMFKZGQCOHG-UHFFFAOYSA-N |
正規SMILES |
CCSCCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)


![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)

![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)






